molecular formula C27H27N5O4S2 B12135099 1-{3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

1-{3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B12135099
M. Wt: 549.7 g/mol
InChI Key: UESQYNFWVDJZQO-PGMHBOJBSA-N
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Description

The compound 1-{3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic molecule It features a variety of functional groups, including a thiazolidinone ring, a pyridopyrimidine core, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Construction of the Pyridopyrimidine Core: This step often involves the cyclization of a pyrimidine derivative with an appropriate aldehyde or ketone.

    Coupling Reactions: The thiazolidinone and pyridopyrimidine intermediates are then coupled using a suitable linker, often involving a condensation reaction.

    Final Functionalization: Introduction of the piperidine carboxamide group is typically the last step, which can be achieved through amide bond formation using standard peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. It can be used in assays to study enzyme inhibition or receptor binding.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or nucleic acids, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.

    Pyridopyrimidines: Compounds with this core structure are often investigated for their anticancer activity.

    Piperidine Carboxamides: These are common in medicinal chemistry and are found in various therapeutic agents.

Uniqueness

The uniqueness of 1-{3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C27H27N5O4S2

Molecular Weight

549.7 g/mol

IUPAC Name

1-[3-[(Z)-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C27H27N5O4S2/c1-36-19-7-5-17(6-8-19)9-15-32-26(35)21(38-27(32)37)16-20-24(30-13-10-18(11-14-30)23(28)33)29-22-4-2-3-12-31(22)25(20)34/h2-8,12,16,18H,9-11,13-15H2,1H3,(H2,28,33)/b21-16-

InChI Key

UESQYNFWVDJZQO-PGMHBOJBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)SC2=S

Origin of Product

United States

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